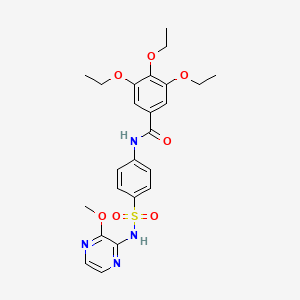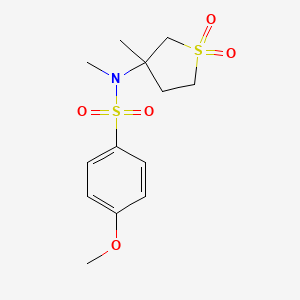![molecular formula C8H9N3O2S2 B2368875 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 343376-25-0](/img/structure/B2368875.png)
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Properties
- Imidazo[2,1-b]thiazole derivatives, including 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole, have been synthesized and tested for their antimicrobial and antifungal activities. These compounds exhibit potent antimicrobial activities against various Candida strains and possess significant antifungal potential (Juspin et al., 2010).
Antitubercular Potential
- In the context of tuberculosis treatment, 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles have been explored as backups to the antitubercular drug pretomanid. Some derivatives have demonstrated efficacy against tuberculosis and Chagas disease, indicating their potential as antitubercular agents (Thompson et al., 2017).
Reactivity and Molecular Transformations
- Studies on the reactivity of imidazo[2,1-b][1,3]thiazoles, such as this compound, have contributed to understanding their potential in creating new chemical structures and compounds with possible pharmacological applications (Andreani et al., 1997; Billi et al., 2000).
Mutagenicity Research
- The direct-acting mutagenicity of nitroimidazo[2,1-b]thiazole derivatives has been investigated using the Salmonella assay. These studies are crucial for understanding the genotoxicity of these compounds (Hrelia et al., 1986).
Antimycobacterial Activity
- This compound derivatives have been explored for their antimycobacterial activity, specifically against Mycobacterium tuberculosis. Such research is significant in the development of new treatments for tuberculosis (Ramprasad et al., 2016).
Antitumor Potential
- Certain derivatives of imidazo[2,1-b]thiazoles have been tested for their antitumor activities, demonstrating the potential of these compounds in cancer research (Andreani et al., 2001; Lantos et al., 1984).
Immunomodulatory Effects
- The immunostimulatory activities of imidazo[2,1-b]thiazoles, such as this compound, have been examined in the context of leukemia treatment, highlighting their potential role in immunotherapy (Chirigos et al., 1975).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit significant biological activity against various bacteria and pathogens . They have also shown cytotoxic activity on human tumor cell lines .
Mode of Action
It is known that thiazole derivatives can interact with their targets, leading to changes at the molecular level . For instance, some thiazole derivatives have shown to cause mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Some thiazole derivatives have shown to cause mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . For example, some thiazole derivatives have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of thiazole derivatives can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole at different dosages in animal models have not been extensively studied. It is known that the effects of thiazole derivatives can vary with dosage, with some compounds showing threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters or binding proteins, which can affect their localization or accumulation within cells .
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles within cells, potentially due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-nitro-6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S2/c1-5(2)15-6-7(11(12)13)10-3-4-14-8(10)9-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBXXVMKTQYXLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride](/img/structure/B2368792.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2368797.png)
![N-Methyl-2-(2-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2368799.png)
![bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers](/img/structure/B2368802.png)
![1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B2368803.png)


![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)


![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)
